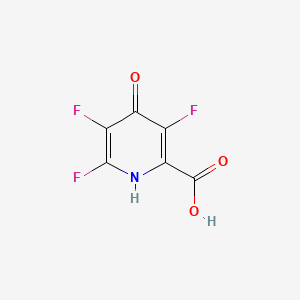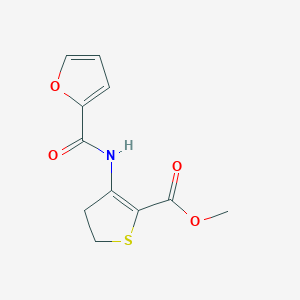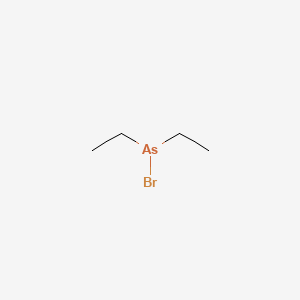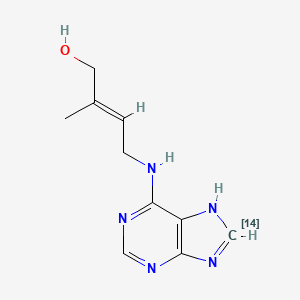
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid is a fluorinated derivative of pyridinecarboxylic acid. This compound is characterized by the presence of three fluorine atoms at positions 3, 5, and 6, a hydroxyl group at position 4, and a carboxylic acid group at position 2 on the pyridine ring. The molecular formula is C6H2F3NO3, and it has a molecular weight of 193.08 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of 4-hydroxy-2-pyridinecarboxylic acid using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes steps like halogenation, hydroxylation, and carboxylation, followed by purification through crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Aplicaciones Científicas De Investigación
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid involves its ability to interact with metal ions and other molecules through its functional groups. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, while the fluorine atoms can influence the electronic properties of the compound . These interactions can affect various molecular targets and pathways, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): Similar structure but lacks fluorine atoms.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Carboxylic acid group at position 4.
Uniqueness
3,5,6-trifluoro-4-hydroxy-2-Pyridinecarboxylic acid is unique due to the presence of three fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated analogs. The fluorine atoms increase the compound’s lipophilicity, stability, and ability to participate in unique interactions with other molecules .
Propiedades
Fórmula molecular |
C6H2F3NO3 |
|---|---|
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
3,5,6-trifluoro-4-oxo-1H-pyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H2F3NO3/c7-1-3(6(12)13)10-5(9)2(8)4(1)11/h(H,10,11)(H,12,13) |
Clave InChI |
PVQDXAGXFVVXGG-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=C(C1=O)F)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)




![1,10-diazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,9-pentaene;perchloric acid](/img/structure/B13834641.png)

![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate;oxalic acid](/img/structure/B13834651.png)
![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)

![N-methyl-2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethanamine](/img/structure/B13834671.png)


